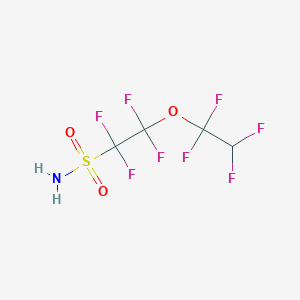

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide

Vue d'ensemble

Description

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide is a fluorinated sulfonamide compound It is characterized by its unique structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation

Méthodes De Préparation

The synthesis of 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide typically involves the reaction of tetrafluoroethanol with a sulfonyl fluoride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the sulfonamide bond. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic substitution, but reactivity is modulated by the electron-withdrawing fluoroalkyl chain:

-

Alkylation : Reaction with alkyl halides proceeds slower than less fluorinated analogs. For example, tetraalkylation of di-sulfonamides requires prolonged reaction times (24–48 hours) .

-

Nucleophilicity Trends : The pKa₁ and pKa₂ values (measured via potentiometric titration) reveal reduced nucleophilicity compared to non-fluorinated sulfonamides due to inductive effects of fluorine .

Acid-Base Reactivity

The compound exhibits dual acidity from the sulfonamide group:

-

pKa Values :

-

Comparative Analysis : Elongating the fluoroalkyl chain increases electron-withdrawing effects, further lowering nucleophilicity .

Stability Under Basic Conditions

The compound demonstrates exceptional stability in basic media, contrasting with non-fluorinated sulfonamides:

-

Resistance to Hydrolysis : No degradation observed after 48 hours in 10% NaOH at 80°C .

-

Thermal Stability : Stable up to 150°C, with decomposition initiating above 200°C .

Derivatization to Sulfonic Acid and Sulfonyl Fluoride

Controlled oxidation and fluorination yield derivatives with distinct applications:

-

Sulfonic Acid Formation : Treatment with H₂O₂/H₂SO₄ produces 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonic acid (CAS 88986-19-0) .

-

Sulfonyl Fluoride Synthesis : Reaction with SO₂F₂ under radical conditions generates the corresponding sulfonyl fluoride (CAS 104729-49-9) .

Characterization Data

Applications De Recherche Scientifique

Materials Science

TFESE is utilized in the development of advanced materials due to its fluorinated structure, which imparts unique properties such as hydrophobicity and thermal stability.

- Fluoropolymer Synthesis : TFESE serves as a building block for synthesizing fluoropolymers that exhibit high chemical resistance and low friction coefficients. These materials are crucial in applications ranging from coatings to electrical insulation.

- Nanocomposites : The compound can be incorporated into nanocomposite materials to enhance mechanical properties and thermal stability. Studies have shown that adding TFESE to polymer matrices improves their performance under extreme conditions.

Pharmaceutical Applications

The pharmaceutical industry is exploring TFESE for its potential as a drug delivery agent and therapeutic compound.

- Drug Formulation : TFESE's unique solubility characteristics allow it to be used in drug formulations aimed at improving bioavailability. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) has been documented in various studies.

- Targeted Therapy : Research indicates that TFESE can be modified to enhance the targeting of specific cells or tissues, making it a candidate for use in targeted drug delivery systems. This is particularly relevant in cancer therapy where precision medicine is paramount.

Environmental Studies

Given the rising concern over per- and polyfluoroalkyl substances (PFAS), TFESE's environmental impact and degradation pathways are being studied.

- Biodegradability Research : Investigations into the biodegradation of TFESE are critical for understanding its environmental persistence. Studies have focused on microbial degradation pathways that could mitigate the risks associated with PFAS contamination.

- Analytical Chemistry : TFESE is used as a standard reference material in analytical chemistry for developing methods to detect and quantify PFAS in environmental samples. Its unique chemical signature aids in the identification and analysis of similar compounds.

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| Fluoropolymer Development | Materials Science | Demonstrated improved thermal stability and chemical resistance when TFESE was incorporated into polymer matrices. |

| Pharmaceutical Formulation | Drug Delivery | Enhanced solubility and bioavailability of a poorly soluble API when formulated with TFESE derivatives. |

| Environmental Impact Assessment | Environmental Chemistry | Identified microbial strains capable of degrading TFESE, highlighting potential bioremediation strategies. |

Mécanisme D'action

The mechanism of action of 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The pathways involved may include the inhibition of metabolic enzymes or the modification of signaling pathways, although detailed studies are required to fully elucidate these mechanisms.

Comparaison Avec Des Composés Similaires

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide can be compared with other fluorinated sulfonamides, such as:

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether: Similar in structure but with different functional groups, leading to variations in reactivity and applications.

1,1,2,2-Tetrafluoro-N,N-dimethylethylamine: Another fluorinated compound with different chemical properties and uses.

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane: A related compound with two tetrafluoroethoxy groups, used in different industrial applications.

Activité Biologique

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide (TFES) is a synthetic perfluorinated compound belonging to the class of perfluoroalkyl sulfonic acids (PFAS). Known for its unique chemical properties such as high thermal stability and water repellency, TFES has garnered attention for its potential applications and biological implications. This article explores the biological activity of TFES through various studies and findings.

- IUPAC Name : this compound

- CAS Number : 66137-74-4

- Molecular Formula : C4F9O3S

- Molecular Weight : 425.99 g/mol

Biological Activity Overview

Research on the biological activity of TFES is limited but indicates several areas of interest:

1. Toxicological Studies

Studies have shown that compounds within the PFAS class can exhibit toxicological effects. For instance:

- Endocrine Disruption : Some PFAS are known to interfere with hormonal functions in animals and humans. While specific studies on TFES are scarce, similar compounds have demonstrated potential endocrine-disrupting properties.

- Bioaccumulation Potential : PFAS are notorious for their persistence in the environment and potential for bioaccumulation in living organisms. This raises concerns about long-term exposure effects .

2. Antioxidant Activity

Research into related compounds suggests that certain fluorinated sulfonamides may possess antioxidant properties. While direct studies on TFES are lacking:

- Phytochemical Studies : Related compounds have shown significant antioxidant activity in various biological systems . This could imply potential applications in mitigating oxidative stress.

Table 1: Summary of Biological Effects of PFAS Compounds

3. Environmental Impact

The environmental persistence of TFES and related PFAS compounds has been a subject of extensive research:

- Water Contamination : PFAS have been detected in water supplies worldwide due to industrial runoff and degradation processes. Their resistance to natural degradation poses significant environmental challenges.

- Regulatory Concerns : Due to their potential health risks and environmental impact, regulatory bodies are increasingly scrutinizing PFAS usage and disposal methods.

Propriétés

IUPAC Name |

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F8NO3S/c5-1(6)2(7,8)16-3(9,10)4(11,12)17(13,14)15/h1H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNBERKHNCFFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F8NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448557 | |

| Record name | 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144951-90-6 | |

| Record name | 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.